molecular formula C₈H₆ClNO₅S₂ B1148296 Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 906522-88-1

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B1148296
M. Wt: 295.72
InChI Key:
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Description

"Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of thieno[2,3-e][1,2]thiazine derivatives. These compounds are recognized for their diverse biological activities and are synthesized through various chemical reactions involving saccharin derivatives as precursors.

Synthesis Analysis

The synthesis of related thieno[2,3-e][1,2]thiazine derivatives often involves starting from saccharin (sodium salt) or its analogs. A typical pathway includes ultrasonic-mediated N-alkylation, ring expansion, and subsequent reactions with different aldehydes or amines to obtain the desired derivatives (Zia-ur-Rehman et al., 2009).

Molecular Structure Analysis

Molecular structures of thieno[2,3-e][1,2]thiazine derivatives are characterized by extensive intramolecular hydrogen bonding, with conformational aspects influenced by substituents on the thiazine ring. X-ray crystallography studies reveal that these molecules often adopt specific configurations that facilitate their biological activity (Siddiqui et al., 2008).

Chemical Reactions and Properties

Thieno[2,3-e][1,2]thiazine derivatives participate in various chemical reactions, including intramolecular azo coupling, which leads to the formation of new heterocyclic rings. These reactions are influenced by the presence of functional groups and the conditions under which they are carried out, such as the use of acid or base catalysts (Galenko et al., 2016).

Physical Properties Analysis

Physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure and the presence of specific functional groups. Studies indicate that modifications in the side chains can significantly influence these properties, affecting their application in various fields (Arshad et al., 2012).

Scientific Research Applications

Green Synthesis and Medicinal Importance

Thiazine derivatives, including structures related to "Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide," have been explored for their pharmacological activities through green synthesis methods. These compounds exhibit a broad spectrum of biological activities, acting as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents. This diverse pharmacological profile suggests thiazine derivatives as a promising class of medicinal compounds for further exploration (Badshah & Naeem, 2016).

Chemistry and Biological Roles

The chemistry of thiazine and its derivatives, including the compound of interest, has been the subject of significant research due to their potent pharmacological profiles. Thiazine scaffolds have been utilized in the synthesis of compounds exhibiting anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. These findings highlight the multifaceted pharmacological profile of thiazine derivatives, providing new perspectives for designing medicinally active agents (Choudhary, Silakari, & Singh, 2018).

Synthetic Strategies and Drug Discovery

Synthetic strategies for creating benzothiazine derivatives, a closely related class, have found a variety of industrial uses and show promise as potential drug candidates for treating diseases like cancer, hypertension, and microbial infections. The structural similarity to phenothiazine drugs enhances their potential as therapeutic agents, encouraging the development of new synthetic methods for benzothiazine heterocyclic derivatives (Mir, Dar, & Dar, 2020).

Optoelectronic Applications

Although not directly related to the compound's medicinal uses, research into quinazolines and pyrimidines, which share structural features with thiazine derivatives, demonstrates their application in optoelectronic materials. These materials, including luminescent elements and photoelectric conversion elements, highlight the broad application potential of heterocyclic compounds beyond pharmaceuticals, suggesting a wider relevance of the thiazine scaffold in material sciences (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

methyl 6-chloro-4-hydroxy-1,1-dioxo-2H-thieno[2,3-e]thiazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5S2/c1-15-8(12)5-6(11)7-3(2-4(9)16-7)17(13,14)10-5/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMLCQNJKRWJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(S2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716407
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide

CAS RN

906522-88-1, 70374-51-5
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906522-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 6-chloro-4-hydroxy-, methyl ester, 1,1-dioxide
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